molecular formula C14H15N3O3 B2958718 Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034474-02-5

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2958718
CAS No.: 2034474-02-5
M. Wt: 273.292
InChI Key: IATWUSGJQWTSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) details the microwave-assisted synthesis of novel pyrazoline derivatives, showing significant in vivo anti-inflammatory and in vitro antibacterial activities. The microwave method offered higher yields and was environmentally friendly compared to conventional heating methods. Molecular docking results suggest these compounds could serve as templates for further exploration in anti-inflammatory drug development (Ravula et al., 2016).

Novel Prins Cyclization

Research by Reddy et al. (2012) introduced a novel Prins cyclization method for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, highlighting a new pathway for creating complex molecular structures from simple furan derivatives (Reddy et al., 2012).

Antimicrobial and Antioxidant Activities

Golea Lynda (2021) synthesized derivatives containing pyrazole moieties and evaluated their antibacterial and antioxidant activities. These compounds showed moderate activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. Molecular docking analysis further supported the antibacterial potential of these compounds (Golea Lynda, 2021).

Prins/Ritter Reaction Synthesis

Another study by Reddy et al. (2014) explored the synthesis of hexahydro-1H-furo[3,4-c]pyranyl amide derivatives through a Prins/Ritter reaction, showcasing an innovative approach to producing these compounds with high selectivity and yield (Reddy et al., 2014).

Furofused Coumarines with Antimicrobial Screening

Patel (2018) conducted a study on the synthesis of furofused coumarines and their antimicrobial screening. This research provided insights into the potential use of these compounds in combating microbial resistance, showcasing their utility in the development of new antimicrobial agents (Patel, 2018).

Properties

IUPAC Name

furan-3-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(11-3-7-19-10-11)17-6-1-2-12(9-17)20-13-8-15-4-5-16-13/h3-5,7-8,10,12H,1-2,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATWUSGJQWTSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.